molecular formula C27H22ClF3N6O B2828618 7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893790-15-3

7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2828618
M. Wt: 538.96
InChI Key: PZVJNJXIJNKLLE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial and Antitumor Activities

Antimicrobial Properties : Several studies have synthesized derivatives of triazoloquinazoline and evaluated their antimicrobial activities. For instance, triazolo[4,3-a]quinazolines have been synthesized from hydrazinobenzoic acids and N-cyanoimidocarbonates, showing promise as antimicrobial agents due to their structural novelty and potential reactivity (Al-Salahi, 2010). Similarly, novel quinazoline derivatives fused with triazole and tetrazine rings have demonstrated significant antimicrobial activity, underscoring the potential of these compounds in treating infections (Pandey et al., 2009).

Antitumor Properties : The antitumor activity of quinazoline derivatives is another area of interest. Synthesis and evaluation of quinazoline derivatives as antitumor agents have shown broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (El-Sherbeny et al., 2003). Another study synthesized a series of triazoloquinazolin-5-ones, which were tested as tubulin polymerization inhibitors and vascular disrupting agents, showcasing potent anticancer activity across a wide range of cancer cell lines (Driowya et al., 2016).

Antihypertensive Action

Quinazoline derivatives have also been evaluated for their antihypertensive effects. One study on a quinazoline derivative showed dose-dependent reductions in blood pressure and heart rate in hypertensive rats, indicating its potential as a long-term treatment option for hypertension (Tsai et al., 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClF3N6O/c1-38-23-8-3-2-7-22(23)35-11-13-36(14-12-35)25-20-16-19(28)9-10-21(20)37-26(32-25)24(33-34-37)17-5-4-6-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVJNJXIJNKLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline

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